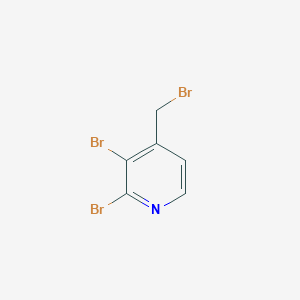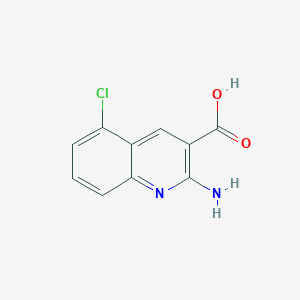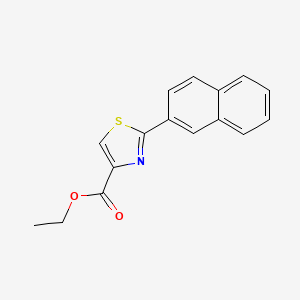
2,3-Dibromo-4-(bromomethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-4-(bromomethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C₆H₄Br₃N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-(bromomethyl)pyridine typically involves the bromination of 4-(bromomethyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high quality of the final product .
化学反应分析
Types of Reactions: 2,3-Dibromo-4-(bromomethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
科学研究应用
Chemistry: 2,3-Dibromo-4-(bromomethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives through substitution and coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of functional materials .
作用机制
The mechanism of action of 2,3-Dibromo-4-(bromomethyl)pyridine involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the electrophilic carbon atoms. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which enhances the electrophilicity of the pyridine ring .
相似化合物的比较
- 2,6-Dibromopyridine
- 4-(Bromomethyl)pyridine
- 2,6-Dibromo-4-(bromomethyl)pyridine
Comparison: 2,3-Dibromo-4-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2,6-dibromopyridine, the 2,3-dibromo derivative has different electronic properties and steric effects, leading to distinct reaction pathways and products .
属性
分子式 |
C6H4Br3N |
|---|---|
分子量 |
329.81 g/mol |
IUPAC 名称 |
2,3-dibromo-4-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI 键 |
VZKSPJNUYXZQAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1CBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)





![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)




